Boc-D-Pyroglutaminol
Overview
Description
Boc-D-Pyroglutaminol is a chemical compound with the molecular formula C10H17NO4 . It is used in the field of peptide synthesis . The compound is solid in physical form .
Synthesis Analysis
Boc-D-Pyroglutaminol is a versatile building block for peptide synthesis . It acts as a chiral auxiliary, allowing for the selective formation of peptide bonds in a stereocontrolled manner . This is particularly important for the synthesis of complex peptide sequences that require precise stereochemistry for their biological activity .
Molecular Structure Analysis
The molecular structure of Boc-D-Pyroglutaminol is represented by the linear formula C10H17NO4 . The compound has a molecular weight of 215.25 g/mol .
Chemical Reactions Analysis
Boc-D-Pyroglutaminol is involved in various chemical reactions. It is used in the synthesis of multifunctional targets, and primary amines can accommodate two such groups . An investigation of the mechanism, based on experimental data and quantum mechanical calculations, showed that cleavage of an O-silyl ether in an N-BOC-protected pyroglutaminol using TBAF led to an unprecedented migration of the BOC group .
Physical And Chemical Properties Analysis
Boc-D-Pyroglutaminol is a solid compound . It has a molecular weight of 215.25 g/mol . The compound has a linear formula of C10H17NO4 .
Scientific Research Applications
Unprecedented Migration of N-alkoxycarbonyl Groups
Research by Bunch et al. (2001) discovered an unprecedented migration of the BOC group in N-BOC-protected pyroglutaminol during the cleavage of an O-silyl ether, shedding light on novel chemical behaviors and mechanisms. Similar migrations were observed for N-Cbz and N-methoxycarbonyl groups, offering insights into the reactivity and potential applications of protected pyroglutaminol derivatives in synthetic chemistry Bunch et al., 2001.
Development and Conformational Analysis of Turn Mimics
Luppi et al. (2003) reported on the liquid-phase synthesis and conformational analysis of a small library of tetramers containing Boc-D-Pyroglutaminol, which showed a preferential beta-turn conformation. This study contributes to the understanding of peptide structure and function, providing a basis for the development of peptide-based drugs Luppi et al., 2003.
Synthesis of Bioactive Molecules
Panday and Kumar (2022) described a straightforward approach towards the synthesis of N-benzyl-5(S)-Substituted pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol through Mitsunobu reaction. This research highlights the potential of Boc-D-Pyroglutaminol derivatives in the synthesis of a variety of bioactive compounds, emphasizing its role in medicinal chemistry Panday & Kumar, 2022.
Facile Synthesis of Unsaturated Derivatives
Oba et al. (2009) developed a novel approach for synthesizing unsaturated pyroglutaminol derivatives. This work opens new avenues for the creation of molecules with potential applications in material science and organic synthesis Oba et al., 2009.
Convenient N-Protection Methods
Jain (2001) explored convenient methods for the N-protection of L-pyroglutamic acid esters, crucial for the synthesis of non-proteinogenic amino acids and natural products. This research provides valuable methodologies for synthetic chemistry, particularly in the context of producing complex molecules with high purity and yield Jain, 2001.
Safety And Hazards
Boc-D-Pyroglutaminol is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526322 | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Pyroglutaminol | |
CAS RN |
128811-37-0 | |
Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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